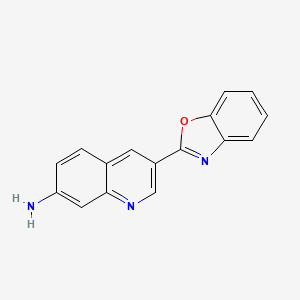

3-(1,3-Benzoxazol-2-yl)quinolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64887-29-2 |

|---|---|

Molecular Formula |

C16H11N3O |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

3-(1,3-benzoxazol-2-yl)quinolin-7-amine |

InChI |

InChI=1S/C16H11N3O/c17-12-6-5-10-7-11(9-18-14(10)8-12)16-19-13-3-1-2-4-15(13)20-16/h1-9H,17H2 |

InChI Key |

TZYFCEAYFVGNKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C=C(C=CC4=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,3 Benzoxazol 2 Yl Quinolin 7 Amine and Analogues

Established Synthetic Pathways to Benzoxazole (B165842) Moieties

The benzoxazole ring system is a prevalent structural motif in many biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several reliable methods.

Condensation Reactions of 2-Aminophenols with Carbonyl Precursors

A cornerstone of benzoxazole synthesis is the condensation reaction between 2-aminophenols and various carbonyl-containing compounds. nih.gov This versatile approach allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the benzoxazole. nih.gov

Commonly employed carbonyl precursors include aldehydes, carboxylic acids and their derivatives, ketones, and orthoesters. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates. For instance, various catalysts such as Brønsted acids, Lewis acids, and metal catalysts have been successfully utilized. nih.govresearchgate.net Some modern approaches even employ green catalysts like amla fruit extract or solid-supported catalysts to promote the reaction under milder and more environmentally friendly conditions. nih.govbeilstein-journals.org

A study by Patil et al. reported the use of a TiO2-ZrO2 catalyst for the synthesis of 2-aryl benzoxazoles from 2-aminophenol (B121084) and aromatic aldehydes in acetonitrile, achieving high yields in a short reaction time. nih.gov Another efficient method developed by Bahadorikhalili and Sardarian utilizes a heterogeneous KF-Al2O3 base catalyst for the reaction of 2-aminophenols with acid derivatives, offering high yields and catalyst recyclability. nih.gov

Table 1: Examples of Catalysts for Benzoxazole Synthesis via Condensation

| Catalyst System | Carbonyl Precursor | Reaction Conditions | Yield Range | Reference |

| TiO2-ZrO2 | Aromatic Aldehydes | Acetonitrile, 60 °C | 83-93% | nih.gov |

| KF-Al2O3 | Acid Derivatives | Acetonitrile, Anhydrous MgSO4, RT | 83-95% | nih.gov |

| Fluorophosphoric Acid | Aromatic/Aliphatic Aldehydes | Ethanol (B145695), RT | High | nih.gov |

| Amla Fruit Extract | Substituted Aryl Aldehydes | RT or Microwave | Good | beilstein-journals.org |

Oxidative Cyclization Approaches

Oxidative cyclization presents an alternative and powerful strategy for the formation of the benzoxazole ring. This method often involves the reaction of 2-aminophenol with a suitable coupling partner under oxidative conditions. For example, the oxidative coupling of 2-aminophenols with aldehydes can be achieved using various oxidants. nih.gov

Smiles Rearrangement in Benzoxazole Synthesis

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction that has been effectively applied to the synthesis of 2-aminobenzoxazoles. This approach typically involves the rearrangement of an activated precursor, leading to the formation of the benzoxazole ring with an amino group at the 2-position.

Strategies for Quinoline (B57606) Scaffold Construction

The quinoline scaffold is another critical component of the target molecule and is a well-known privileged structure in medicinal chemistry. Several classic named reactions provide reliable access to a diverse range of substituted quinolines.

Combes Quinoline Synthesis and Derivatives

The Combes quinoline synthesis is a classic method for preparing 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. The initial reaction forms a β-amino enone intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid, such as sulfuric acid, to yield the quinoline product. This method is particularly useful for accessing quinolines with specific substitution patterns.

Friedländer Quinoline Synthesis and its Adaptations

The Friedländer synthesis is one of the most straightforward and widely used methods for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). The reaction can be catalyzed by either acids or bases.

A key advantage of the Friedländer synthesis is its modularity, allowing for the synthesis of a wide variety of substituted quinolines by changing the two starting components. For instance, the reaction of a 2-aminoaryl ketone with a β-aminoaldehyde or β-aminoketone can lead to the formation of quinoline derivatives. Sodium ethoxide has been reported as an effective catalyst for this transformation.

Table 2: Comparison of Combes and Friedländer Syntheses

| Feature | Combes Synthesis | Friedländer Synthesis |

| Starting Materials | Aniline and β-diketone | 2-Aminoaryl aldehyde/ketone and a compound with an active methylene (B1212753) group |

| Key Intermediate | β-Amino enone | Schiff base/enamine |

| Catalyst | Strong acid (e.g., H2SO4) | Acid or base |

| Product | Typically 2,4-disubstituted quinolines | Variably substituted quinolines |

Coupling and Derivatization Techniques for Benzoxazolyl-Quinoline Conjugates

The construction of benzoxazolyl-quinoline conjugates relies heavily on modern organic coupling reactions. These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds necessary to link the two heterocyclic moieties.

General Coupling Reactions for Heterocyclic Linkages

The synthesis of molecules containing linked heterocyclic systems, such as the benzoxazolyl-quinoline scaffold, often employs transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent for this purpose. For instance, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones, which are structurally related to the target compound, has been achieved through the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles, including benzoxazole. nih.gov These reactions typically utilize a bimetallic system of Pd(OAc)₂/CuI with a phosphine (B1218219) ligand like PPh₃ and a base such as LiOtBu in a solvent like 1,4-dioxane. nih.gov This approach allows for the direct introduction of a benzoxazole group at the C3-position of the quinoline core. nih.gov

Another powerful method for creating such linkages is the Liebeskind–Srogl cross-coupling reaction. nih.gov This palladium-catalyzed reaction has been successfully used to create complex purine (B94841) architectures and can be adapted for the synthesis of benzoxazolyl-quinoline derivatives. nih.gov

Three-component coupling reactions represent an efficient strategy for assembling substituted quinolines. nsf.gov For example, a ruthenium-catalyzed deaminative coupling of anilines, aldehydes, and allylamines can produce 2,3-disubstituted quinolines. nsf.gov While not directly yielding the benzoxazolyl moiety, this method highlights the potential for multi-component strategies to rapidly build the core quinoline structure, which can then be further functionalized. The reaction proceeds via the initial formation of an imine from the aniline and aldehyde, followed by a deaminative coupling and annulation with the third component. nsf.gov

The table below summarizes typical conditions for palladium-catalyzed coupling reactions for forming heteroaryl-quinoline linkages.

| Catalyst System | Ligand | Base | Solvent | Substrates | Reference |

| Pd(OAc)₂/CuI | PPh₃ | LiOtBu | 1,4-Dioxane | 3-Bromoquinolin-2(1H)-one, Benzoxazole | nih.gov |

| PdDppfCl₂·CH₂Cl₂ | Dppf | - | Dioxane | 3-(6-Methylthiopurine)-2-quinolone, Boronic Acids | nih.gov |

Regioselective Functionalization of the 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine Coremdpi.com

Achieving regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. The quinoline ring system has multiple positions that can be functionalized, and directing a reaction to a specific site requires careful control of reaction conditions and starting materials.

One-pot, three-component reactions have been developed for the regioselective synthesis of C1-functionalized 3-arylbenzo[f]quinolines. researchgate.net These reactions, often catalyzed by an acid like camphorsulfonic acid, combine a β-ketoester, 2-naphthylamine, and an aromatic aldehyde to selectively form the desired isomer. researchgate.net This principle of using multi-component reactions to control regiochemistry can be applied to the synthesis of the target molecule by choosing appropriate precursors that would lead to the desired 3- and 7-substituted quinoline.

Furthermore, oxidative annulation strategies offer another avenue for controlling the substitution pattern on the quinoline ring. mdpi.com For example, the synthesis of 3-arylsulfonylquinolines has been achieved through a three-component coupling of N-propargylamine, diazonium tetrafluoroborate, and DABCO·(SO₂)₂. mdpi.com This metal-free reaction proceeds with high regioselectivity. mdpi.com The functionalization of the quinoline core is often dictated by the nature of the starting materials. For instance, the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, provides a classic method for synthesizing substituted quinoline-4-carboxylic acids, which can then be further elaborated. nih.gov

The table below illustrates examples of regioselective synthesis of functionalized quinolines.

| Reaction Type | Catalyst/Reagent | Reactants | Product | Reference |

| Three-Component Reaction | Camphorsulfonic acid | β-ketoester, 2-Naphthylamine, Aromatic aldehyde | C1-Functionalized 3-Arylbenzo[f]quinoline | researchgate.net |

| Oxidative Sulfonylation | DABCO·(SO₂)₂ | N-Propargylamine, Diazonium tetrafluoroborate | 3-Arylsulfonylquinoline | mdpi.com |

| Pfitzinger Reaction | Base | Isatin, α-Methylene carbonyl compound | Substituted quinoline-4-carboxylic acid | nih.gov |

Green Chemistry Approaches in this compound Synthesismdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex heterocyclic compounds, this often involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One green approach is the use of water or aqueous ethanol as a solvent. nih.gov For example, an Ullmann-type coupling reaction for quinoline synthesis has been developed using aqueous ethanol as a green solvent. nih.gov This reaction also utilizes D-glucose to generate the active Cu(I) species in situ, avoiding the need for more toxic reducing agents. nih.gov

Solvent-free reaction conditions are another hallmark of green chemistry. The condensation of 2-aminothiophenol (B119425) with fatty acids to produce 2-substituted benzothiazoles (analogous to benzoxazoles) has been achieved under microwave irradiation without any solvent. mdpi.com This method is rapid, with reaction times of only 3–4 minutes, and high-yielding. mdpi.com Similarly, the synthesis of benzothiazoles has been reported using a recyclable catalyst, NH₄Cl, in a methanol-water mixture at room temperature, which is a significant improvement over traditional methods that often require harsh conditions. mdpi.com

The table below highlights several green chemistry approaches applicable to the synthesis of benzoxazole and quinoline derivatives.

| Green Approach | Catalyst/Conditions | Solvent | Key Advantages | Reference |

| Aqueous Media Synthesis | Cu salt/D-glucose, Proline | Aqueous Ethanol | Use of a green solvent, in situ catalyst generation | nih.gov |

| Microwave-Assisted Synthesis | P₄S₁₀ | Solvent-free | Rapid reaction times, high yields, energy efficiency | mdpi.com |

| Recyclable Catalyst | NH₄Cl | Methanol-water | Mild reaction conditions, recyclable catalyst, short reaction time | mdpi.com |

| Catalyst-Free Aerobic Oxidation | Oxygen (from air) | Dimethylacetamide with LiCl | Avoids transition metal catalysts, uses air as an oxidant | nih.gov |

By integrating these coupling strategies, regioselective functionalization techniques, and green chemistry principles, the synthesis of this compound and its analogues can be achieved in an efficient and environmentally responsible manner.

Spectroscopic and Structural Elucidation of 3 1,3 Benzoxazol 2 Yl Quinolin 7 Amine

Advanced Spectroscopic Characterization Techniques

The structural framework of 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine has been confirmed through several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of organic molecules. For derivatives of quinoline (B57606) and benzoxazole (B165842), these methods provide precise information about the chemical environment of each atom. doi.org

While specific NMR data for this compound is not available in the provided search results, analysis of closely related quinoline derivatives offers insight into the expected spectral characteristics. rsc.orgualberta.canih.gov For instance, in similar structures, the protons on the quinoline and benzoxazole rings typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents on the rings. nih.govresearchgate.net

The ¹³C NMR spectra of such compounds are also characteristic, with the carbon atoms of the heterocyclic rings resonating at specific chemical shifts that confirm the fused ring structure. nih.govualberta.ca

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinoline Derivatives No direct data was found for the specific compound. The table below is a representation of typical data for analogous structures.

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons of quinoline and benzoxazole rings. |

| ¹³C | 110 - 160 | Aromatic and heterocyclic carbons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. doi.org The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for the amine (N-H) and the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds within the heterocyclic rings. researchgate.net The stretching vibrations for N-H bonds in amines typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region. rsc.orgnih.gov

Table 2: Expected IR Absorption Bands for this compound This table is predictive based on the functional groups of the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N/C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-O (Ether linkage) | Stretch | 1000 - 1300 |

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. doi.org Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of complex organic molecules. ualberta.canih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be indicative of the stable quinoline and benzoxazole ring systems. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| MS | [M]+ | 273.10 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and analysis of non-volatile compounds. vwr.com For quinoline derivatives, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov This method allows for the effective separation of the target compound from any impurities or byproducts from a synthesis, and the purity can be assessed by the presence of a single peak in the chromatogram.

Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular structure, solid-state analysis techniques like X-ray crystallography offer a definitive three-dimensional picture of the molecule in the crystalline state. Such studies on related benzimidazole (B57391) and quinoline derivatives have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction (XRD) stands as the definitive analytical technique for the elucidation of this crystalline architecture. However, a comprehensive search of the scientific literature and structural databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound.

In the absence of direct experimental data for the title compound, insights into its likely solid-state structure can be inferred by examining the crystallographic data of closely related benzoxazole and quinoline derivatives. Such comparative analysis allows for a reasoned discussion of the potential intermolecular interactions and packing motifs that may govern the crystal lattice of this compound.

Interactive Data Table: Crystallographic Data for Analogous Compounds

While no data is available for this compound, the following table presents crystallographic data for structurally related compounds, illustrating the types of crystal systems and space groups commonly observed for molecules containing benzoxazole or quinoline moieties. This information provides a basis for predicting the potential crystal structure of the title compound.

| Compound Name | Crystal System | Space Group | Reference |

| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2₁ | nih.gov |

| Benzo[h]quinoline-3-carboxamide | Monoclinic | P2₁/c | nih.gov |

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Triclinic | P-1 | nih.gov |

| 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol | Monoclinic | P2₁/c | researchgate.net |

Detailed Research Findings from Analogous Structures

Studies on related heterocyclic systems provide valuable insights into the non-covalent interactions that are likely to be significant in the crystal packing of this compound. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the quinoline and benzoxazole rings) suggests that hydrogen bonding will be a dominant force in the crystal lattice.

The planar nature of the benzoxazole and quinoline ring systems also suggests that π-π stacking interactions will play a crucial role in the crystal assembly. In the structure of methyl 1,3-benzoxazole-2-carboxylate, molecules are linked by π–π interactions, contributing to a herringbone arrangement. nih.gov The interplay between hydrogen bonding and π-π stacking is a common feature in the crystal engineering of nitrogen-containing heterocyclic compounds.

While a definitive crystal structure for this compound awaits experimental determination, the analysis of its constituent functional groups and the crystallographic data of analogous compounds strongly suggests a structure governed by a combination of hydrogen bonding and π-π stacking interactions, likely resulting in a densely packed and stable crystalline lattice. Computational modeling, such as Density Functional Theory (DFT), could provide further theoretical insights into the preferred conformation and intermolecular interactions of this molecule in the solid state. mdpi.com

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records for the compound This compound .

While extensive research exists on the computational and theoretical properties of related heterocyclic compounds, including quinoline derivatives scirp.orgnih.govnih.gov, benzoxazole derivatives researchgate.net, and other fused ring systems, specific studies detailing the Density Functional Theory (DFT) analysis, reactivity descriptors, vibrational and UV-Visible spectroscopy simulations, or molecular docking interactions for this compound could not be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the sections and subsections requested in the outline for this particular molecule. The scientific community has published theoretical studies on similar structures, but not on this compound itself.

Computational and Theoretical Investigations of 3 1,3 Benzoxazol 2 Yl Quinolin 7 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Ligand-Receptor Interaction Analysis

There is no available research detailing the specific ligand-receptor interactions of 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine with any biological target. Studies that would typically provide this information, such as molecular docking simulations, would identify the key amino acid residues within a receptor's binding site that interact with the ligand. These analyses would also characterize the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Without such studies, the binding mode and specific molecular interactions of this compound remain uncharacterized in the public domain.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies specifically focused on this compound were found in the reviewed literature. MD simulations are crucial for understanding the behavior of a ligand-receptor complex over time in a simulated physiological environment.

Information regarding the conformational dynamics and stability of a complex between this compound and a biological target is not available. Such studies would typically involve the analysis of root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period. This analysis would provide insights into how the ligand affects the target protein's structural stability upon binding.

There are no published binding free energy calculations for this compound using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These computational techniques are employed to estimate the binding affinity of a ligand to a receptor by calculating the free energy of binding. The absence of this data means that a quantitative prediction of the binding strength of this specific compound to any known biological target is not currently available in the literature.

Biological Activity Profiles of 3 1,3 Benzoxazol 2 Yl Quinolin 7 Amine and Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of quinoline-based compounds is well-documented, with many derivatives exhibiting significant activity against a variety of pathogens. nih.govproquest.comresearchgate.net The inclusion of a benzoxazole (B165842) moiety is a strategic approach to enhance this activity and explore new mechanisms of action.

Antibacterial Efficacy Studies

Quinoline (B57606) derivatives have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. proquest.comnih.gov For example, a series of novel quinoline derivatives demonstrated excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.com Some of these compounds, when combined with standard antibiotics, showed a significant synergistic effect, lowering the required MIC values. tandfonline.com

The substitution pattern on the quinoline ring plays a crucial role in determining the antibacterial efficacy. researchgate.net For instance, certain substitutions at the N-1, C-3, and C-7 positions have been shown to be critical for anti-infective potential. researchgate.net In one study, a quinolone-coupled hybrid, compound 5d , exhibited potent effects against a broad spectrum of both Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. nih.govnjit.edu Molecular docking studies suggested that this compound might target both bacterial LptA and Topoisomerase IV proteins, explaining its broad-spectrum activity. nih.govnjit.edu

Furthermore, some quinoline derivatives have shown better inhibitory action against Gram-negative bacteria compared to Gram-positive bacteria. proquest.com For instance, a synthesized compound, SK3 , was found to be equally effective against both types of bacteria. proquest.com The presence of a bromine atom on the quinoline ring and the absence of any substitution on the phenyl ring of the side chain were found to be particularly beneficial for the antibacterial activity of the compounds. proquest.com

| Compound | Target Organism(s) | Activity (MIC) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12-50 µg/mL | tandfonline.com |

| Quinolone-coupled hybrid 5d | Gram-positive and Gram-negative bacteria | 0.125–8 μg/mL | nih.govnjit.edu |

| SK3 | Gram-positive and Gram-negative bacteria | Not specified | proquest.com |

| Benzothiazolo[3,2-a]quinolone derivatives | Gram-positive and Gram-negative bacteria | Comparable to norfloxacin | nih.gov |

Antifungal Efficacy Studies

Several studies have highlighted the potential of quinoline derivatives against a range of fungal pathogens. For instance, some synthesized quinoline derivatives have shown selective antifungal action. Compounds 2 and 3 were active against yeasts with MIC ranges of 25–50 μg/mL, while compound 5 was effective against filamentous fungi with MIC ranges of 12.5–25 μg/mL. nih.gov Another study reported that newly synthesized quinoline derivatives were potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans. tandfonline.com

The combination of a quinoline scaffold with other heterocyclic rings, such as benzoxazole, has also been explored to develop potent antifungal agents. A series of benzoxazole derivatives were synthesized and evaluated for their activity against eight phytopathogenic fungi, with some compounds showing over 50% inhibition against five of the tested fungi. mdpi.com Specifically, compound 4ah demonstrated a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com

| Compound/Derivative Series | Target Fungi | Activity (MIC/EC50/Inhibition Rate) | Reference |

| Compounds 2 and 3 | Yeasts | 25–50 μg/mL | nih.gov |

| Compound 5 | Filamentous fungi | 12.5–25 μg/mL | nih.gov |

| Novel Quinoline Derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | tandfonline.com |

| Quinoline derivatives 3f-4 and 3f-28 | Sclerotinia sclerotiorum | EC50 = 0.41 μg/mL and 0.55 μg/mL, respectively | acs.org |

| Benzoxazole derivative 4ah | Mycosphaerella melonis | 76.4% inhibition rate | mdpi.com |

Antineoplastic Activity Evaluations

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with quinoline and benzoxazole derivatives showing significant promise. nih.govnih.govresearchgate.net Their mechanism of action often involves interfering with DNA replication and other cellular processes crucial for cancer cell survival. nih.gov

In Vitro Antiproliferative Assays

Numerous studies have demonstrated the cytotoxic effects of quinoline-benzoxazole hybrids and related structures against a variety of human cancer cell lines. For instance, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their antiproliferative activity. Compounds 1M , 2E , and 2P were particularly effective against six different cancer cell lines, with GI50 values below 8 µM. mdpi.com

Similarly, newly synthesized benzo[h]quinoline (B1196314) derivatives, specifically compounds 3e , 3f , 3h , and 3j , showed potential cytotoxicity against human skin, lung, breast, and colon cancer cell lines. nih.gov The antiproliferative activity of these compounds is often linked to their ability to induce oxidative stress-mediated DNA damage. nih.gov

Furthermore, a novel quinoline derivative, BAPPN , exhibited significant cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines, with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. mdpi.com

| Compound/Derivative Series | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference |

| Pyrazolo[4,3-f]quinolines 1M , 2E , 2P | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | GI50 < 8 µM | mdpi.com |

| Benzo[h]quinolines 3e , 3f , 3h , 3j | G361 (skin), H460 (lung), MCF7 (breast), HCT116 (colon) | Potential cytotoxicity | nih.gov |

| BAPPN | HepG2, HCT-116, MCF-7, A549 | IC50 = 3.3, 23, 3.1, 9.96 μg/mL, respectively | mdpi.com |

| Quinoxaline derivative 10 | MKN 45 (gastric adenocarcinoma) | IC50 = 0.073 µM | nih.gov |

| Benzo[c]quinoline derivative 5a | Various (NCI-60 panel) | Lethality on CNS cancer SNB-75 (12%), PGI > 60% for 10 cell lines | mdpi.com |

Enzymatic Inhibition Studies

The biological activities of 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine and its analogues are often rooted in their ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogens and cancer cells.

Investigation of Specific Enzyme Targets (e.g., Dihydropteroate (B1496061) Synthase, Topoisomerase, Glycogen Synthase Kinase-3)

Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes involved in DNA replication, transcription, and recombination, making them excellent targets for antibacterial and anticancer drugs. nih.gov Quinolone drugs are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov Molecular docking studies have shown that quinoline derivatives can bind tightly to topoisomerase II, which is considered a primary target for their antibacterial effects. nih.gov

In the context of anticancer activity, quinoline derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.gov For example, pyrazolo[4,3-f]quinoline derivative 2E was found to be a highly active inhibitor of human topoisomerase IIα, with an inhibition rate of 88.3%, similar to the standard drug etoposide. mdpi.com

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its over-activity is associated with several diseases, including type 2 diabetes and Alzheimer's disease. nih.gov A series of substituted quinolines were synthesized and evaluated for their ability to inhibit GSK-3β. nih.gov Compounds 3 and 10 from this series demonstrated excellent selectivity for GSK-3β, with nanomolar inhibitory activities. nih.gov These findings suggest that quinoline-based compounds could be developed as therapeutic agents for diseases where GSK-3β is dysregulated. nih.gov

| Enzyme Target | Inhibitor(s) | Key Findings | Reference(s) |

| Topoisomerase IV | Quinolone-coupled hybrid 5d | Potential dual-target inhibitor (with LptA) | nih.govnjit.edu |

| Topoisomerase IIα | Pyrazolo[4,3-f]quinoline 2E | 88.3% inhibition, comparable to etoposide | mdpi.com |

| Glycogen Synthase Kinase-3β (GSK-3β) | Substituted quinolines 3 and 10 | Nanomolar inhibitory activity and high selectivity | nih.gov |

Other Biological Activities under Investigation

Antioxidant Potential

The investigation into the antioxidant properties of quinoline derivatives, including compounds structurally related to this compound, is an active area of research. mdpi.comnih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS) in the body, is a contributing factor to a variety of severe diseases. nih.gov Compounds that can counteract these damaging free radicals through antioxidant mechanisms are of significant interest in medicinal chemistry. nih.gov

The antioxidant capacity of quinoline derivatives is often linked to their ability to react with and neutralize free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comnih.govnih.gov The efficiency of these mechanisms is influenced by the specific molecular structure of the compound. nih.gov For instance, the presence of functional groups like hydroxyl (-OH) or amine (-NH) moieties can enhance antioxidant activity due to their ability to donate a hydrogen atom or an electron to a free radical. nih.gov

Research into a series of benzo[f]quinoline (B1222042) derivatives, which share a core structure with the quinoline family, has provided insights into their antioxidant potential. nih.gov In one study, the total antioxidant capacity (TAC) of newly synthesized compounds was evaluated using a phosphomolybdenum method, with ascorbic acid serving as a standard reference. nih.gov The results of this study, which are often expressed in terms of ascorbic acid equivalents (AAE), demonstrated that certain structural modifications led to varying degrees of antioxidant activity, with some derivatives exhibiting strong potential. nih.gov

Computational studies, including molecular docking and Density Functional Theory (DFT) simulations, are also employed to predict and understand the antioxidant behavior of these compounds. nih.govnih.gov These in silico methods help in identifying the molecular geometry and electronic properties that contribute to antioxidant efficacy, guiding the design of more potent antioxidant agents. nih.gov For example, molecular docking simulations have been used to explore the interactions of these derivatives with biological targets, revealing their potential as antioxidant agents. nih.gov

While direct antioxidant data for this compound is not extensively detailed in the reviewed literature, the broader investigation into quinoline and benzoquinoline derivatives suggests that this class of compounds holds promise as antioxidants. mdpi.comnih.govnih.gov The antioxidant potential is a key area of ongoing research, with studies focusing on how different substituents on the quinoline core influence their activity. mdpi.comnih.gov

Table 1: Antioxidant Activity of Selected Benzo[f]quinoline Derivatives

| Compound | Activity Level |

| Benzimidazole (B57391) derivative 19 | Very Strong |

| Compound 3 | Strong |

| Compound 9 | Strong |

| Compound 13 | Strong |

| Compound 17 | Strong |

| Compound 4 | Moderate |

| Compound 7 | Moderate |

| Compound 10 | Moderate |

| Compound 16 | Moderate |

| Compound 18 | Moderate |

This table is generated based on findings from a study on benzo[f]quinoline derivatives and is for illustrative purposes. The specific structures of the numbered compounds can be found in the cited source material. nih.gov

Structure Activity Relationship Sar Studies for 3 1,3 Benzoxazol 2 Yl Quinolin 7 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological effect of a molecule can be finely tuned by adding, removing, or modifying its functional groups. The position and electronic nature of these substituents are critical.

Positional Effects of Functional Groups on the Benzoxazole (B165842) Moiety

Studies on related benzoxazole-containing compounds reveal that the position of substituents on the benzoxazole ring system significantly influences biological activity. For instance, in a series of non-proteinogenic amino acids based on a 3-(2-benzoxazol-5-yl)alanine skeleton, the introduction of a bromine atom at the 7-position of the benzoxazole ring led to a marked increase in antimicrobial activity. nih.gov

One derivative, H-Box(4PyBr)-OMe, which contains this bromine substitution, was the most active among the tested heterocyclic derivatives. nih.gov Its minimal inhibitory concentration (MIC) was nearly three times lower than its non-brominated counterpart, highlighting the potent effect of an electron-withdrawing group at this specific position. nih.gov This suggests that for the 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine scaffold, substitutions on the benzoxazole ring could be a key area for potency modulation.

Influence of Quinoline (B57606) Substitutions on Activity

While direct SAR data for substitutions on the 7-aminoquinoline (B1265446) part of the target compound is unavailable, research on analogous structures provides clues. In studies of 3-(2-benzoxazol-5-yl)alanine derivatives where the substituent at the 2-position of the benzoxazole was a quinoline ring, the point of attachment and the position of the nitrogen atom within the quinoline ring were critical for activity. nih.gov

Analysis of various quinolinyl derivatives showed that compounds with the nitrogen atom located in the ring directly attached to the benzoxazole moiety were more active. nih.gov This indicates that the spatial relationship and electronic interplay between the quinoline's nitrogen and the benzoxazole core are crucial for the molecule's biological function. For the target compound, this implies that modifications of the 7-amino group or the addition of other substituents on the quinoline ring would likely have a profound impact on potency and selectivity.

Scaffold Modifications and Their Biological Implications

Altering the core structure, or "scaffold," of a molecule is a common strategy in medicinal chemistry to improve properties or discover new activities.

Heterocycle Ring Size and Heteroatom Variations

Replacing one heterocyclic ring system with another (a process known as scaffold hopping) can reveal important structural requirements for activity. In studies of related compounds, replacing a five-membered heteroaromatic substituent with a six-membered one at the 2-position of the benzoxazole core caused a significant decrease in activity. nih.gov

Furthermore, research on 3-(heteroaryl)quinolin-2(1H)-ones has shown that various heterocycles, including benzoxazole, benzothiazole (B30560), and benzimidazole (B57391), can be successfully introduced at the C3-position of the quinolin-2-one nucleus. nih.gov The resulting analogs showed promising biological effects, with the specific choice of heterocycle influencing the potency. nih.gov This suggests that for the target compound, replacing the benzoxazole with a benzothiazole (substituting the oxygen with a sulfur atom) or a benzimidazole (substituting with a nitrogen-hydrogen group) would likely result in derivatives with distinct biological profiles.

The table below summarizes the growth inhibitory effects of some 3-heteroaryl-quinolin-2(1H)-one derivatives, illustrating the impact of varying the heterocycle attached to the quinoline core.

| Compound ID | Heterocycle at Position 3 | GI₅₀ (µM) against PC-3 Cell Line |

| 3a | Benzoxazole | 48 |

| 3b | Benzothiazole | 28 |

| 3c | Indole | 35 |

| 3d | Benzimidazole | 45 |

| 3e | 6-Chlorobenzoxazole | 39 |

| Data sourced from a study on 3-heteroaryl-quinolin-2(1H)-one derivatives. nih.gov GI₅₀ represents the concentration required to inhibit cell growth by 50%. |

Linker Chemistry and Conformational Preferences

The direct linkage between the benzoxazole C2 atom and the quinoline C3 atom creates a relatively rigid, planar structure. This conformational preference is often essential for effective interaction with a biological target, such as intercalating with DNA or fitting into the active site of an enzyme. The planarity of the fused aromatic systems is a known feature of many biologically active quinoline and benzoxazole derivatives. nih.govnih.gov Any modification that alters this direct linkage, for example, by introducing a flexible linker (e.g., a methylene (B1212753) or carbonyl group), would drastically change the molecule's three-dimensional shape and, consequently, its biological activity. Such changes would disrupt the conformational rigidity that is likely a key determinant of its function.

Mechanistic Insights and Molecular Targeting of 3 1,3 Benzoxazol 2 Yl Quinolin 7 Amine

Molecular Mechanisms of Action in Biological Systems

The biological activities of benzoxazole (B165842) and quinoline (B57606) derivatives are often attributed to their ability to interact with various cellular components and disrupt essential processes. The planar, heterocyclic nature of these compounds allows them to intercalate into DNA, bind to enzyme active sites, and modulate signaling pathways.

While direct evidence for the interference of 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine with folate biosynthesis is not available, compounds containing quinoline and benzoxazole motifs have been investigated for their effects on various metabolic pathways. Folate is a crucial B-vitamin that plays a vital role in the synthesis of nucleotides, the building blocks of DNA and RNA, and in the methylation of various substrates. nih.govfrontiersin.org The folate biosynthetic pathway is essential for cell growth and proliferation, making it an attractive target for antimicrobial and anticancer agents. mdpi.comnih.gov

The biosynthesis of folates involves multiple enzymatic steps, starting from chorismate and leading to the production of tetrahydrofolate (THF). srce.hr Some antimicrobial agents function by inhibiting key enzymes in this pathway, such as dihydropteroate (B1496061) synthase and dihydrofolate reductase. Given the structural similarities of the benzoxazole-quinoline scaffold to other heterocyclic compounds known to inhibit these enzymes, it is plausible that derivatives within this class could exhibit similar activities. However, specific studies on this compound are required to validate this hypothesis.

Cellular signaling pathways are complex networks that govern fundamental cellular activities such as proliferation, differentiation, and apoptosis. scientificarchives.comnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. Several studies have highlighted the ability of quinoline and benzoxazole derivatives to modulate key signaling pathways.

For instance, some quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that control cell growth and survival. scientificarchives.com The inhibition of these kinases can block downstream signaling cascades, such as the MAPK/ERK pathway, leading to a reduction in cell proliferation. nih.gov While the specific signaling pathways affected by this compound have not been elucidated, its structural features suggest potential interactions with various signaling proteins.

Table 1: Examples of Signaling Pathways Modulated by Related Heterocyclic Compounds

| Signaling Pathway | Modulating Compound Class | Potential Effect |

| Receptor Tyrosine Kinase (RTK) Signaling | Anilinoquinazolines | Inhibition of cell proliferation nih.gov |

| Wnt/β-catenin Signaling | Benzoxazole derivatives | Regulation of cell development and differentiation nih.gov |

| NF-κB Signaling | Various heterocyclic compounds | Modulation of inflammatory responses nih.gov |

This table presents examples from related compound classes and does not represent direct findings for this compound.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. antibodiesinc.comnih.gov Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. nih.govmdpi.com

Derivatives of benzoxazole have been reported to induce apoptosis in various cancer cell lines. nih.gov These compounds can trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9. researchgate.net This, in turn, activates downstream effector caspases like caspase-3, which orchestrate the dismantling of the cell. mdpi.com Although the pro-apoptotic potential of this compound has not been specifically studied, its chemical lineage suggests it may share this capability.

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for the development of more potent and selective drugs.

The planar aromatic structure of many quinoline and benzoxazole derivatives allows them to interact with DNA, a key molecular target for many anticancer and antimicrobial drugs. rsc.org These interactions can occur through several modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding. Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. thermofisher.com

Studies on related compounds have shown that they can bind to DNA, and in some cases, even induce DNA cleavage. rsc.org The specific nature and strength of the DNA interaction would depend on the precise structure of the molecule, including the nature and position of its substituents.

Beyond DNA, proteins are major targets for therapeutic agents. The interaction between a small molecule (ligand) and a protein can modulate the protein's function, leading to a therapeutic effect. nih.gov Various experimental and computational methods are used to study these interactions and predict binding affinities. biorxiv.orgfrontiersin.org

Research on compounds with similar scaffolds to this compound has identified several protein targets. For example, some quinoline derivatives have been found to inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.gov Others have been shown to bind to and inhibit heat shock protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many proteins involved in cancer progression. antibodiesinc.com The inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways and inducing cell death. antibodiesinc.com

Table 2: Potential Protein Targets for Benzoxazole and Quinoline Derivatives

| Protein Target | Compound Class | Biological Effect of Inhibition |

| DNA Gyrase | Quinolone Antibiotics | Inhibition of bacterial replication |

| Heat Shock Protein 90 (Hsp90) | 3-(heteroaryl)quinolin-2(1H)-ones | Destabilization of cancer-promoting proteins antibodiesinc.com |

| c-Src/Abl Kinase | Anilinoquinazolines | Inhibition of cancer cell proliferation and survival nih.gov |

This table is illustrative and based on findings for related compound classes, not specifically for this compound.

Future Research Directions and Therapeutic Potential

Development of Novel 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine Analogues

The development of novel analogues is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the this compound scaffold, future efforts will likely concentrate on systematic structural modifications to delineate comprehensive structure-activity relationships (SAR).

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, represents a promising approach. nih.gov Researchers have successfully created hybrid molecules by linking quinoline (B57606) and benzothiazole (B30560) or 1,2,3-triazole moieties, which have shown significant anticancer activity. researchgate.netresearchgate.net This suggests that creating hybrids of this compound with other known anticancer or antimicrobial agents could lead to synergistic effects or novel mechanisms of action.

Key areas for modification on the parent compound include:

The Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) at different positions can influence the electronic environment and steric bulk, potentially improving target binding and cellular uptake.

The Amine Group at Position 7: This site is ripe for derivatization. Converting the amine to amides, sulfonamides, or other functional groups can alter solubility, stability, and interaction with biological targets. For instance, creating amide conjugates with molecules like hydroxycinnamic acids has proven effective for related indolo[2,3-b]quinoline compounds. mdpi.com

The Benzoxazole (B165842) Ring: Modifications to this ring system can also modulate activity. Research on other benzoxazole derivatives has shown that substitutions on the benzene (B151609) ring can significantly impact biological effects. nih.govnih.gov

A systematic exploration of these modifications, as demonstrated in studies on imidazoquinoline analogues where altering substituents led to a potent TLR7-agonist, will be crucial. nih.gov By synthesizing and screening libraries of such analogues, researchers can build a detailed SAR map to guide the design of more effective therapeutic agents. nih.gov

Integration of Computational and Experimental Design for Lead Optimization

To accelerate the drug discovery process and reduce costs, the integration of computational and experimental methods is essential. mdpi.com In silico techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for optimizing lead compounds derived from the this compound scaffold.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA): These methods are used to build predictive models that correlate the three-dimensional structure of compounds with their biological activity. mdpi.com For a series of quinoline derivatives, CoMFA has been used to analyze steric and electrostatic fields, providing insights that guide the design of new analogues with enhanced anticancer activity. mdpi.com Applying these models to this compound derivatives would allow researchers to predict the activity of virtual compounds before undertaking their synthesis, thereby prioritizing the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific receptor or enzyme. researchgate.net It has been widely used to study the interactions of quinoline and benzoxazole derivatives with their biological targets, such as DNA, topoisomerase, and various kinases. mdpi.comnih.gov For example, docking studies have been employed to understand how novel quinoline-thiazole hybrids interact with microbial enzymes and to predict the binding modes of benzoxazole derivatives with anti-leishmanial targets like dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.govacs.org This approach can elucidate the mechanism of action at a molecular level and guide modifications to improve binding affinity and selectivity.

The typical workflow involves designing new analogues in silico, predicting their activity and binding modes using QSAR and docking, synthesizing the most promising compounds, and then evaluating them through in vitro and in vivo experiments. This iterative cycle of computational design and experimental validation is a powerful strategy for efficient lead optimization. nih.gov

Exploration of New Pharmacological Targets

While much of the research on quinoline-benzoxazole systems has focused on anticancer and antimicrobial applications, the versatility of this scaffold suggests it may have utility against a broader range of diseases. nih.gov Future research should aim to identify and validate new pharmacological targets for this compound and its derivatives.

Potential New Therapeutic Areas:

Kinase Inhibition: Many quinoline derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov For instance, novel benzofuro[3,2-b]quinoline derivatives have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I), two important targets in oncology. nih.gov Screening campaigns against a wide panel of kinases could reveal novel inhibitory activities for this compound analogues.

Chaperone Protein Inhibition: The heat shock protein 90 (Hsp90) is a chaperone protein essential for the stability and function of many proteins required for tumor cell survival. nih.gov Analogues such as 3-(heteroaryl)quinolin-2(1H)-ones have been identified as promising C-terminal Hsp90 inhibitors. nih.gov Given its structural similarity, the this compound scaffold could be explored for Hsp90 inhibition.

Neurodegenerative Diseases: Some heterocyclic compounds containing the benzoxazole ring have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's and prion diseases. nih.gov This opens an intriguing, albeit less explored, avenue for the this compound series.

Parasitic Diseases: Benzimidazole (B57391) and benzoxazole derivatives have been designed as inhibitors of essential enzymes in parasites, such as Leishmania donovani. nih.gov This suggests that the title compound's scaffold could be adapted to develop new anti-parasitic agents.

The table below summarizes the research findings on related compounds, indicating potential targets and activities that could be relevant for future studies on this compound analogues.

| Compound Class | Activity/Target | Research Focus |

| Quinoline-Thiazole Derivatives | Antifungal (Candida species) | Inhibition of lanosterol (B1674476) 14α-demethylase (LDM). acs.org |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Anticancer (Breast, Prostate) | Inhibition of Hsp90 chaperone protein. nih.gov |

| Benzofuro[3,2-b]quinoline Derivatives | Anticancer (Colon) | Dual inhibition of CDK2 and Topoisomerase I. nih.gov |

| Imidazoquinoline Analogues | Immuno-modulatory | Agonist of Toll-like receptor 7 (TLR7). nih.gov |

| Benzoxazole/Benzimidazole Derivatives | Anti-leishmanial | Inhibition of DHFR-TS and PTR1 in Leishmania. nih.gov |

| Indolo[2,3-b]quinoline Conjugates | Anticancer (Pancreatic) | DNA and Topoisomerase II complex binding. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine, and how can reaction conditions be optimized?

- Methodological Answer : Begin with condensation reactions between quinolin-7-amine derivatives and benzoxazole precursors. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst) using factorial design to maximize yield . Monitor intermediates via TLC and confirm purity with HPLC. For example, PEG-200 as a solvent vehicle improved intraperitoneal administration efficiency in pharmacological studies . Structural validation via IR (C=N stretch at ~1691 cm⁻¹) and NMR (δ 8.72 ppm for N=CH) is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., C=N, C-O) and ¹H/¹³C NMR for aromatic proton environments and carbon backbone confirmation . High-resolution mass spectrometry (EI-MS) ensures molecular weight accuracy (e.g., m/z 420 [M⁺]). Pair these with HPLC (C18 column, acetonitrile/water gradient) to assess purity and resolve by-products .

Q. What in vivo models are appropriate for assessing the biological activity of this compound?

- Methodological Answer : Employ Swiss albino mice in scPTZ (subcutaneous pentylenetetrazol) models to evaluate anticonvulsant activity. Administer derivatives intraperitoneally (10 µL/g body weight) and monitor clonic seizures . Acute toxicity studies (OECD 423 guidelines) at 5–2000 mg/kg doses can determine LD₅₀ and neurotoxicity via rotarod tests .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced properties?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking to predict binding affinities to biological targets (e.g., GABA receptors). Validate predictions with COMSOL Multiphysics for reaction kinetics and AI-driven simulations for synthetic pathway optimization .

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer : Perform sensitivity analysis to identify variables (e.g., solvent effects, steric hindrance) causing mismatches. Cross-validate using hybrid QSAR/machine learning models trained on experimental datasets (e.g., toxicity LD₅₀ values) . Adjust force fields in molecular dynamics simulations to better reflect experimental conditions .

Q. What factorial design strategies can be applied to study structure-activity relationships (SAR)?

- Methodological Answer : Implement a 2³ factorial design to evaluate substituent effects (e.g., electron-withdrawing groups on benzoxazole) on bioactivity. Use ANOVA to analyze interactions between variables (e.g., substituent position, solvent polarity) and optimize response variables (e.g., IC₅₀, solubility) .

Q. What chromatographic techniques are recommended for purifying this compound and removing by-products?

- Methodological Answer : Apply flash chromatography (silica gel, ethyl acetate/hexane gradient) for initial purification. For challenging by-products (e.g., regioisomers), use preparative HPLC with a chiral column. Membrane separation technologies (e.g., nanofiltration) can isolate low-concentration impurities .

Q. How can molecular docking studies validate interaction mechanisms with biological targets?

Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?

Q. How can hybrid QSAR/machine learning models improve property prediction?

- Methodological Answer :

Train random forest models on datasets combining experimental LD₅₀ values and QSAR descriptors (e.g., LogP, polar surface area). Validate with k-fold cross-validation and SHAP analysis to interpret feature importance. Integrate these models into AI-driven platforms for real-time synthesis optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.